Monomethyl auristatin E intermediate-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

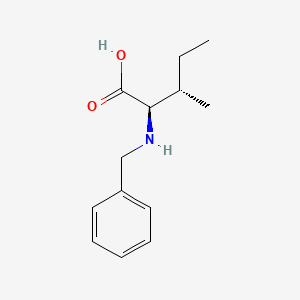

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

(2R,3S)-2-(benzylamino)-3-methylpentanoic acid |

InChI |

InChI=1S/C13H19NO2/c1-3-10(2)12(13(15)16)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9H2,1-2H3,(H,15,16)/t10-,12+/m0/s1 |

InChI Key |

GPAVORZIWQTJJQ-CMPLNLGQSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)O)NCC1=CC=CC=C1 |

Canonical SMILES |

CCC(C)C(C(=O)O)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Monomethyl Auristatin E Intermediate-14

CAS Number: 1932791-56-4 Chemical Name: N-(Phenylmethyl)-D-alloisoleucine

This technical guide provides a comprehensive overview of Monomethyl Auristatin E (MMAE) Intermediate-14, a critical building block in the synthesis of the potent anti-cancer agent MMAE. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and role in the broader context of Antibody-Drug Conjugate (ADC) development.

Core Concepts: MMAE and its Significance in Oncology

Monomethyl Auristatin E (MMAE) is a synthetic, highly potent antimitotic agent. Its mechanism of action involves the inhibition of tubulin polymerization, a crucial process for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death) in rapidly dividing cancer cells. Due to its extreme cytotoxicity, MMAE is not suitable for systemic administration as a standalone drug. However, its potency makes it an ideal payload for ADCs. In an ADC, MMAE is attached to a monoclonal antibody (mAb) via a linker. The mAb selectively targets a specific antigen on the surface of cancer cells, delivering the cytotoxic payload directly to the tumor site, thereby minimizing off-target toxicity and enhancing the therapeutic window.

MMAE Intermediate-14, chemically known as N-(Phenylmethyl)-D-alloisoleucine, is a key chiral precursor in the total synthesis of MMAE. The precise stereochemistry of this intermediate is vital for the biological activity of the final MMAE molecule.

Physicochemical and Analytical Data

Quantitative data for chemical compounds are essential for their application in synthesis and analysis. The following table summarizes the available and representative physicochemical properties of MMAE Intermediate-14 and its parent compound, D-alloisoleucine.

| Property | Value (N-(Phenylmethyl)-D-alloisoleucine) | Value (D-alloisoleucine) | Notes |

| CAS Number | 1932791-56-4 | 1509-35-9 | |

| Molecular Formula | C₁₃H₁₉NO₂ | C₆H₁₃NO₂ | |

| Molecular Weight | 221.30 g/mol | 131.17 g/mol | |

| Appearance | Solid | White to off-white solid | The appearance of the N-benzylated form is generally a solid, though specific details on color and form are not widely published. |

| Melting Point | Data not available | Decomposes at temperatures > 200°C | Amino acids typically have high decomposition temperatures. The N-benzylated derivative is expected to have a more defined melting point. |

| Solubility | Expected to be soluble in organic solvents | Soluble in water (4 mg/mL) | The addition of the benzyl group increases lipophilicity, leading to higher solubility in organic solvents like methanol, ethanol, and DMSO, and lower solubility in water compared to D-alloisoleucine. |

| pKa (COOH) | Data not available | ~2.32 | The pKa of the carboxylic acid group is expected to be in a similar range. |

| pKa (NH₂) | Data not available | ~9.76 | The basicity of the secondary amine in the N-benzylated form will be different from the primary amine in D-alloisoleucine. |

| Spectral Data (¹H NMR) | Data not available | Characteristic peaks for the ethyl and methyl groups. | Expected ¹H NMR for the N-benzylated derivative would show additional peaks in the aromatic region (7.2-7.4 ppm) for the phenyl group and a singlet for the benzylic CH₂ protons. |

| Spectral Data (¹³C NMR) | Data not available | Characteristic peaks for the aliphatic carbons. | Expected ¹³C NMR would show additional peaks for the aromatic carbons and the benzylic carbon. |

Synthesis of MMAE Intermediate-14: A Representative Protocol

The synthesis of N-(Phenylmethyl)-D-alloisoleucine is typically achieved through the reductive amination of D-alloisoleucine with benzaldehyde. This method involves the formation of a Schiff base intermediate, which is then reduced to the secondary amine.

Experimental Protocol: Reductive Amination of D-alloisoleucine

Materials:

-

D-alloisoleucine

-

Benzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Schiff Base Formation:

-

In a round-bottom flask, dissolve D-alloisoleucine (1.0 eq) in methanol.

-

Add benzaldehyde (1.1 eq) to the solution.

-

If necessary, add a catalytic amount of glacial acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to observe the formation of the imine intermediate.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) or sodium cyanoborohydride (1.2 eq) in small portions. Caution: Hydrogen gas evolution may occur.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the disappearance of the imine intermediate by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous solution, add a saturated solution of sodium bicarbonate to neutralize any remaining acid and to basify the solution to a pH of ~8-9.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(Phenylmethyl)-D-alloisoleucine.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

-

Role in MMAE Synthesis and Experimental Workflow

N-(Phenylmethyl)-D-alloisoleucine serves as a protected form of the D-alloisoleucine residue in the convergent synthesis of MMAE. The benzyl group acts as a protecting group for the amine, which can be removed at a later stage of the synthesis. The overall synthesis of MMAE involves the preparation of several key fragments that are then coupled together.

Mechanism of Action: MMAE-Induced Apoptosis Signaling Pathway

Once an MMAE-bearing ADC is internalized by a cancer cell and the MMAE is released from its linker, it exerts its cytotoxic effect by disrupting the microtubule network. This leads to a cascade of events culminating in apoptosis.

Conclusion

Monomethyl Auristatin E Intermediate-14 (CAS: 1932791-56-4) is a fundamentally important molecule in the synthesis of the highly potent anti-cancer payload, MMAE. A thorough understanding of its properties, synthesis, and integration into the overall MMAE structure is crucial for the development and manufacturing of next-generation antibody-drug conjugates. The information provided in this guide serves as a valuable resource for scientists and professionals dedicated to advancing targeted cancer therapies.

Navigating the Synthesis of a Potent Anti-Cancer Agent: A Technical Overview of Monomethyl Auristatin E and Its Intermediates

For Researchers, Scientists, and Drug Development Professionals

Monomethyl auristatin E (MMAE) stands as a cornerstone in the development of antibody-drug conjugates (ADCs), a revolutionary class of targeted cancer therapies. Its exceptional potency as a microtubule inhibitor necessitates a sophisticated and meticulously controlled synthetic process. This technical guide provides an in-depth exploration of the synthesis of MMAE, with a particular focus on the crucial role of its chemical intermediates. While specific data for a compound designated as "Monomethyl auristatin E intermediate-14" is not publicly available, this document will shed light on the broader synthetic pathway and furnish available data for other key intermediates, offering valuable insights for professionals in the field.

The Synthetic Landscape of MMAE

The total synthesis of MMAE is a complex, multi-step endeavor that involves the sequential coupling of several unique amino acid and peptide fragments.[1] This process requires precise control over stereochemistry and the strategic use of protecting groups to yield the final, highly potent molecule. The synthesis is not a linear progression but rather a convergent process where different components of the final molecule are synthesized separately before being combined.

These precursor molecules are known as intermediates. While the term "intermediate-14" appears to be a non-standard or proprietary designation, the synthesis of MMAE is known to proceed through a series of well-characterized, albeit often numerically designated, intermediates. Understanding the properties of these intermediates is critical for optimizing the synthesis, ensuring purity, and achieving a high yield of the final active pharmaceutical ingredient.

Quantitative Data of Key MMAE Intermediates

The following table summarizes the available molecular formula and weight for several publicly documented intermediates in the synthesis of Monomethyl auristatin E. This data is essential for reaction stoichiometry, purification, and analytical characterization.

| Intermediate Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Monomethyl auristatin E intermediate-1 | C14H30ClNO3 | 295.85 |

| Monomethyl auristatin E intermediate-2 | C15H27NO6 | 317.38[2] |

| Monomethyl auristatin E intermediate-9 | C22H35NO5 | 393.52[3] |

| Monomethyl auristatin E intermediate-16 | C20H29NO5 | 363.45[4] |

Experimental Protocols: A Generalized Approach

While specific, detailed experimental protocols for the synthesis of each intermediate, including the elusive "intermediate-14," are often proprietary, a general methodology can be outlined based on the available scientific literature. The synthesis of MMAE typically involves the following key stages:

-

Synthesis of Unique Amino Acid Precursors: The synthesis begins with the preparation of the non-proteinogenic amino acids that form the backbone of MMAE. This often involves asymmetric synthesis to establish the correct stereochemistry, which is crucial for the molecule's biological activity.

-

Peptide Coupling Reactions: The amino acid fragments are then sequentially coupled together using standard peptide coupling reagents. Protecting groups are used to prevent unwanted side reactions and are selectively removed at each step to allow for the addition of the next amino acid in the sequence.

-

Purification of Intermediates: After each coupling step, the resulting intermediate is rigorously purified to remove unreacted starting materials, reagents, and byproducts. Techniques such as column chromatography and crystallization are commonly employed to achieve the high purity required for the subsequent steps.

-

Final Assembly and Deprotection: The final stages of the synthesis involve the coupling of the larger peptide fragments and the removal of all remaining protecting groups to yield the final Monomethyl auristatin E molecule.

Visualizing the Synthetic Workflow

To conceptualize the intricate process of MMAE synthesis, the following diagram illustrates a generalized workflow, highlighting the progression from starting materials through various intermediate stages to the final product.

Caption: A generalized workflow for the synthesis of Monomethyl auristatin E (MMAE).

This in-depth guide provides a foundational understanding of the synthesis of Monomethyl auristatin E, emphasizing the critical role of its intermediates. While the specific identity of "intermediate-14" remains elusive in public-facing documentation, the principles and data presented here offer a valuable resource for researchers and professionals dedicated to the advancement of targeted cancer therapies.

References

"Monomethyl auristatin E intermediate-14" physical and chemical properties

A comprehensive search for the physical and chemical properties, experimental protocols, and signaling pathways associated with "Monomethyl auristatin E intermediate-14" has revealed that this designation does not correspond to a recognized or publicly documented chemical compound. While the synthesis of the potent anti-cancer agent Monomethyl auristatin E (MMAE) involves numerous intermediate compounds, the specific identifier "intermediate-14" does not appear in scientific literature, chemical databases, or patent filings with a corresponding chemical structure, CAS number, or any associated experimental data.

Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10 and a critical component of several antibody-drug conjugates (ADCs) used in cancer therapy.[1] Its complex, multi-step synthesis involves the sequential coupling of various amino acid and peptide fragments, generating a series of intermediate molecules.[2] Chemical suppliers and research-focused companies sometimes assign proprietary numbers to intermediates in their specific synthetic routes. It is possible that "this compound" is one such internal designation.

For instance, literature and commercial listings do make reference to other numbered intermediates in the synthesis of MMAE, such as "Monomethyl auristatin E intermediate-1," "intermediate-2," "intermediate-9," and "intermediate-16."[3][4][5][6] However, for each of these, varying degrees of information are available, and none are explicitly linked to the designation "intermediate-14."

Without a definitive chemical structure, CAS number, or other standard identifier, it is not possible to provide a technical guide on the physical and chemical properties, experimental protocols, or biological pathways related to "this compound."

To obtain the requested information, it is essential to first identify the precise chemical structure of the compound referred to as "this compound." Researchers, scientists, and drug development professionals seeking this information are encouraged to consult the original source of this nomenclature, which may be a specific patent, scientific publication, or commercial supplier, to obtain a standard chemical identifier. With a precise chemical identity, a thorough and accurate technical guide can be compiled.

References

The Role of Monomethyl Auristatin E Intermediate-14 in the Synthesis of a Potent Anti-Cancer Agent

For Immediate Release

In the intricate world of antibody-drug conjugate (ADC) payloads, the synthesis of Monomethyl Auristatin E (MMAE) stands as a significant achievement in medicinal chemistry. This highly potent antimitotic agent, a synthetic analogue of the natural product dolastatin 10, requires a multi-step, stereochemically controlled synthesis.[1][2] A critical, yet often unheralded, component in this complex process is Monomethyl Auristatin E Intermediate-14, chemically identified as N-(Phenylmethyl)-D-alloisoleucine. This intermediate plays a pivotal role in the construction of the pentapeptide backbone of MMAE.

This compound, with the CAS Number 1932791-56-4, molecular formula C13H19NO2, and a molecular weight of 221.30 g/mol , serves as a key building block in the convergent synthesis of MMAE.[3][4][5] It represents a protected form of the unusual amino acid D-alloisoleucine, which is one of the constituent amino acids of the MMAE peptide chain. The phenylmethyl (benzyl) group acts as a protecting group for the amine functionality of the alloisoleucine, preventing unwanted side reactions during the peptide coupling steps.

The synthesis of MMAE is a complex process involving the sequential coupling of unique amino acid and peptide fragments.[1] While the exact, detailed industrial synthesis protocols are often proprietary, the general strategy involves the preparation of key fragments that are then assembled. Intermediate-14 is one such crucial fragment.

Core Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-(Phenylmethyl)-D-alloisoleucine | [6] |

| CAS Number | 1932791-56-4 | [3][4][5] |

| Molecular Formula | C13H19NO2 | [3][4] |

| Molecular Weight | 221.30 g/mol | [4][5] |

| Appearance | White to off-white solid | [7] |

| SMILES | CC--INVALID-LINK----INVALID-LINK--NCC1=CC=CC=C1 | [4][7] |

Synthesis and Role of Intermediate-14 in the MMAE Backbone

The synthesis of the MMAE pentapeptide backbone is a meticulous process. While a complete, non-proprietary experimental protocol detailing the direct use of Intermediate-14 is not publicly available, its role can be inferred from the overall synthesis strategy of dolastatin 10 analogues. The N-benzylated D-alloisoleucine (Intermediate-14) would be activated at its carboxyl group and subsequently coupled with the N-terminus of the adjacent amino acid or peptide fragment in the growing chain. Following the coupling reaction, the benzyl protecting group would be removed, typically through catalytic hydrogenation, to reveal the free amine for the next coupling step.

The overall synthesis of MMAE can be approached through either a linear or a convergent strategy. In a convergent synthesis, different fragments of the molecule are synthesized separately and then coupled together in the final stages.[2] It is in this context that a pre-synthesized and protected fragment like Intermediate-14 becomes highly valuable, ensuring the correct stereochemistry and preventing unwanted reactions.

Experimental Workflow and Logical Relationships

The logical flow of MMAE synthesis, highlighting the position of an intermediate like N-(Phenylmethyl)-D-alloisoleucine, can be visualized as a series of protection, coupling, and deprotection steps.

Caption: Generalized workflow for MMAE synthesis highlighting the role of Intermediate-14.

Mechanism of Action of MMAE

Once the synthesis is complete and MMAE is conjugated to a monoclonal antibody to form an ADC, it exerts its potent cytotoxic effect. The ADC binds to a specific antigen on the surface of a cancer cell and is internalized.[8] Inside the cell, the linker is cleaved, releasing free MMAE. MMAE then binds to tubulin, a protein essential for the formation of microtubules. By inhibiting tubulin polymerization, MMAE disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[7]

Caption: Mechanism of action of an MMAE-containing Antibody-Drug Conjugate.

References

- 1. Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Dolastatin 10 Analogues Containing Heteroatoms on the Amino Acid Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GAP Peptide Synthesis via Design of New GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates [mdpi.com]

The Auristatins: A Deep Dive into the Discovery and Synthesis of Potent Anti-Cancer Intermediates

For Researchers, Scientists, and Drug Development Professionals

The auristatins, a class of synthetic dolastatin 10 analogues, represent a cornerstone in the development of antibody-drug conjugates (ADCs), offering a powerful cytotoxic payload for targeted cancer therapy. Their journey from a marine natural product to a key component of FDA-approved drugs is a testament to the power of chemical synthesis and a deep understanding of cancer biology. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of auristatin intermediates, complete with quantitative data, detailed experimental protocols, and visualizations of their mechanism of action and synthetic pathways.

From Sea Hare to Laboratory: The Genesis of Auristatins

The story of auristatins begins with the discovery of dolastatin 10, a potent antimitotic peptide isolated from the sea hare Dolabella auricularia in the 1980s.[1] Dolastatin 10 exhibited remarkable cytotoxic activity by inhibiting tubulin polymerization, a critical process for cell division.[2] However, its complex structure and low natural abundance posed significant challenges for clinical development. This spurred chemists to develop synthetic routes to dolastatin 10 and its analogues, leading to the birth of the auristatin family.

A pivotal moment in the development of auristatins for ADCs was the synthesis of monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). These derivatives, which feature a single N-terminal methyl group instead of the two found in auristatin E and F, provided a site for linker attachment, enabling their conjugation to monoclonal antibodies. This modification was crucial for harnessing their potent cytotoxicity in a targeted manner.[3]

The Core of Cytotoxicity: Key Auristatin Intermediates

The synthesis of auristatins is a complex undertaking that relies on the careful construction of unique amino acid building blocks. Two of the most critical intermediates are dolaisoleucine and dolaproine, which form the core of the pentapeptide structure.

Dolaisoleucine: This unique amino acid is a key component of the N-terminal fragment of MMAE. Its synthesis is a multi-step process that requires precise stereochemical control.

Dolaproine: This proline analogue is another essential building block in the auristatin backbone.

The total synthesis of auristatins like MMAE and MMAF is typically achieved through a convergent synthetic strategy.[4][5] This approach involves the independent synthesis of key peptide fragments, which are then coupled together to form the final molecule. This method is generally more efficient for complex molecules compared to a linear synthesis, where the peptide chain is built one amino acid at a time.[6][7][8] A linear approach, often performed on a solid support (Solid-Phase Peptide Synthesis - SPPS), can be limited by decreasing yields with each successive coupling step.[4]

Quantitative Analysis of Auristatin Efficacy and Synthesis

The potency of auristatins and their intermediates is a critical factor in their development as anti-cancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of 50% of a cell population. The yields of the synthetic steps are also crucial for the feasibility of large-scale production.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| MMAE | SKBR3 | Breast Cancer | 3.27 ± 0.42 | [9] |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [9] | |

| BxPC-3 | Pancreatic Cancer | 0.16–0.5 | [10] | |

| DX3puroβ6 | Melanoma | 0.14–0.15 | [10] | |

| MMAF | HCT116 | Colon Cancer | Data not available in snippets | |

| Auristatin E | L2987 | Lung Adenocarcinoma | 1-10000 (after 2h) | [3] |

| [natCu]PDC-1 (MMAE conjugate) | DX3puroβ6 | Melanoma | 0.058 ± 0.003 | [10][11] |

| BxPC-3 | Pancreatic Cancer | 65.1 ± 10.6 | [10][11] | |

| MIA PaCa-2 | Pancreatic Cancer | > 250 | [10][11] |

| Synthetic Approach | Key Fragments | Overall Yield | Reference(s) |

| Convergent Synthesis of MMAE | Tripeptide and Dipeptide fragments | Higher overall yield compared to linear synthesis. | [4] |

| Linear Synthesis of MMAE (SPPS) | Sequential amino acid addition | Yield decreases with each coupling step. | [4] |

Experimental Protocols: A Glimpse into the Chemist's Workbench

The synthesis of auristatin intermediates involves a series of meticulously executed chemical reactions. Below are representative protocols for key steps in the synthesis of MMAE.

Protocol 1: Synthesis of Boc-L-Val-L-Dil-OMe (A Dipeptide Intermediate of MMAE)

Materials:

-

Boc-L-Valine

-

Dolaisoleucine methyl ester HCl salt

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

1N HCl

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Boc-L-Valine in DCM and cool to 0°C.

-

Add DCC and NHS to the solution and stir for 30 minutes.

-

In a separate flask, dissolve the dolaisoleucine methyl ester HCl salt and TEA in DCM.

-

Add the solution from step 3 to the reaction mixture from step 2.

-

Stir the reaction mixture at room temperature overnight.

-

Filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the dipeptide Boc-L-Val-L-Dil-OMe.[12]

Protocol 2: HATU-Mediated Peptide Coupling (General Protocol)

Materials:

-

Carboxylic acid (N-protected amino acid or peptide fragment)

-

Amine (N-deprotected amino acid or peptide fragment)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Ethyl acetate

-

1N HCl or saturated NH4Cl

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the carboxylic acid (1.0 equivalent) and HATU (1.0-1.5 equivalents) in an anhydrous solvent under an inert atmosphere.

-

Add DIPEA or TEA (2.0-5.0 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature for 15-30 minutes for pre-activation.

-

Add the amine (1.0-1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 1 to 18 hours, monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with a weak acidic solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Visualizing the Pathways: Synthesis and Mechanism of Action

To better understand the logical flow of auristatin synthesis and their mechanism of action, the following diagrams are provided.

Caption: Convergent synthetic workflow for Monomethyl Auristatin E (MMAE).

Caption: Signaling pathway of auristatin-induced apoptosis.

Mechanism of Action: Disrupting the Cellular Machinery

Auristatins exert their potent cytotoxic effects by interfering with the fundamental process of cell division.[13] Once an auristatin-based ADC binds to its target receptor on a cancer cell, it is internalized and trafficked to the lysosome. There, the linker is cleaved, releasing the active auristatin payload into the cytoplasm.

The released auristatin then binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[2] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase.[13] Unable to proceed with mitosis, the cancer cell ultimately undergoes programmed cell death, or apoptosis. This apoptotic process is mediated by a complex signaling cascade involving the Bcl-2 family of proteins and caspases, which are the executioners of apoptosis.[14][15]

Conclusion

The discovery and development of auristatin intermediates represent a significant advancement in the field of oncology. Through innovative synthetic chemistry, researchers have transformed a potent natural product into a highly effective and targeted class of anti-cancer agents. The continued exploration of new auristatin analogues and linker technologies holds the promise of even more precise and powerful cancer therapies in the future. This guide provides a foundational understanding of the history, synthesis, and mechanism of these remarkable molecules, serving as a valuable resource for those dedicated to the fight against cancer.

References

- 1. asu.elsevierpure.com [asu.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Convergent synthesis - Wikipedia [en.wikipedia.org]

- 6. pediaa.com [pediaa.com]

- 7. differencebetween.com [differencebetween.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Synthesis of Monomethyl Auristatin E: A Technical Guide

Introduction

Monomethyl auristatin E (MMAE) is a potent synthetic analogue of the natural product dolastatin 10, a powerful antimitotic agent isolated from the sea hare Dolabella auricularia.[1][2] Due to its high cytotoxicity, approximately 100 to 1000 times more potent than doxorubicin, MMAE is a critical component in the development of antibody-drug conjugates (ADCs).[1] In this context, it serves as a cytotoxic "payload" that is selectively delivered to cancer cells by a monoclonal antibody, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1]

This technical guide provides an in-depth overview of the fundamental principles and experimental methodologies for the synthesis of MMAE, intended for researchers, scientists, and professionals in the field of drug development. The synthesis of this complex pentapeptide-like molecule requires meticulous control of stereochemistry and strategic use of protecting groups. The primary synthetic strategies employed are convergent synthesis and linear synthesis, typically utilizing solid-phase peptide synthesis (SPPS).[3]

Core Structure of MMAE

MMAE is a pentapeptide analogue composed of four amino acid units and a C-terminal capping group:

-

N-methyl-L-valine (MeVal)

-

L-valine (Val)

-

(2S,3S)-3-methoxy-2-methyl-5-phenylpentanoic acid (Dolaisoleucine, Dil)

-

(2S,4S)-4-methoxy-2-methyl-5-phenylpentanoic acid (Dolaproine, Dap)

-

Norephedrine derivative (C-terminal cap) [1]

Synthetic Strategies

The synthesis of MMAE can be approached through two primary strategies: convergent and linear synthesis.

Convergent Synthesis: This approach involves the independent synthesis of key peptide fragments, which are subsequently coupled to form the final MMAE molecule.[3] A common convergent strategy involves the synthesis of an N-terminal tripeptide fragment and a C-terminal dipeptide fragment, which are then joined.[4] This method is often favored for its efficiency in the later stages and the ability to prepare and purify key intermediates in larger quantities.[3]

Linear Synthesis (Solid-Phase Peptide Synthesis - SPPS): In this method, the peptide chain is assembled sequentially, one amino acid at a time, on a solid resin support.[3] The process begins with the C-terminal amino acid attached to the resin, followed by iterative cycles of deprotection and coupling of the subsequent amino acids.[4] While conceptually straightforward and amenable to automation, linear synthesis can be challenged by decreasing yields with each successive coupling step, particularly for a complex and sterically hindered molecule like MMAE.[3]

Key Experimental Protocols

The following sections detail representative experimental protocols for the synthesis of MMAE, based on established synthetic routes. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Synthesis of Key Intermediates

The synthesis of MMAE commences with the preparation of its constituent building blocks, often with appropriate protecting groups.

Protocol 1: Synthesis of N-methyl-L-valine

-

Reaction Setup: To a solution of L-valine in methanol, add paraformaldehyde and sodium cyanoborohydride.

-

Reaction: Stir the mixture at room temperature for 24 hours.

-

Work-up and Purification: Acidify the reaction mixture with 1N HCl and then basify with 1N NaOH. Extract the product with diethyl ether. Dry the organic layer and concentrate to yield N-methyl-L-valine.[1]

Protocol 2: Synthesis of Dipeptide Fragment (Boc-L-Val-Dil-OMe) - for Convergent Synthesis

-

Esterification of Dolaisoleucine (Dil): To a solution of Boc-L-Dolaisoleucine in methanol, add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester.[1]

-

Boc Deprotection: Dissolve the methyl ester in a solution of 4M HCl in 1,4-dioxane and stir for 1 hour at room temperature. Evaporate the solvent to yield the HCl salt of the dolaisoleucine methyl ester.[1]

-

Peptide Coupling: To a solution of Boc-L-Valine in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0°C and stir for 30 minutes. Add a solution of the dolaisoleucine methyl ester HCl salt and triethylamine (TEA) in DCM. Stir the reaction mixture at room temperature overnight.[1]

-

Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the dipeptide Boc-L-Val-L-Dil-OMe.[1]

Assembly of the Pentapeptide Backbone

Convergent Synthesis Approach

-

Saponification of the Dipeptide: Dissolve the Boc-L-Val-L-Dil-OMe in a mixture of methanol and water. Add lithium hydroxide and stir at room temperature for 4 hours. Acidify the reaction mixture and extract the product with ethyl acetate.[1]

-

Coupling with Dolaproine Analogue: Activate the resulting carboxylic acid with a coupling agent such as HATU in the presence of DIPEA. Add the dolaproine analogue and stir overnight.[1]

-

Iterative Deprotection and Coupling: Repeat the steps of Boc deprotection and peptide coupling with N-methyl-L-valine and finally with the C-terminal norephedrine derivative to complete the synthesis of the full peptide chain.[1]

Linear Synthesis Approach (SPPS)

The following is a general cycle for solid-phase peptide synthesis of MMAE.

-

Resin Swelling: Swell a suitable resin (e.g., Wang resin pre-loaded with the C-terminal norephedrine derivative) in a solvent such as DMF.[4]

-

Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.[4]

-

Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Dolaproine) (3-5 equivalents) with a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or NMM) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.[4][5]

-

Monitoring and Repetition: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. Repeat the deprotection and coupling cycles for each subsequent amino acid in the sequence (Dolaisoleucine, Valine, N-methyl-Valine).[6] For sterically hindered couplings, a double coupling strategy may be necessary.[6]

Final Deprotection and Purification

-

Global Deprotection: For solution-phase synthesis, treat the fully protected peptide with a solution of trifluoroacetic acid (TFA) in DCM to remove all acid-labile protecting groups.[1]

-

Cleavage from Resin (for SPPS): After the final coupling, wash and dry the resin. Treat the resin with a cleavage cocktail (e.g., a mixture of TFA, water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[4]

-

Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash to obtain the crude product.[4]

-

Purification: Purify the crude MMAE by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the high purity required for its use in ADCs.[1]

-

Lyophilization: Lyophilize the pure fractions to obtain MMAE as a white solid.[1]

Data Presentation

Table 1: Summary of Typical Yields and Purity for Key MMAE Synthesis Steps

| Step | Product | Typical Yield (%) | Purity (HPLC) (%) |

| Dipeptide Fragment Synthesis | Boc-L-Val-L-Dil-OMe | 70-85 | >95 |

| Tripeptide Fragment Synthesis | Boc-MeVal-Val-Dil-OH | 65-80 | >95 |

| Final Convergent Coupling | Protected MMAE | 60-75 | >90 |

| Final SPPS Cleavage and Deprotection | Crude MMAE | 50-70 | 70-85 |

| Final Purification | Pure MMAE | 85 (from final step) | ≥ 98.5 |

Note: Yields are representative and can vary based on the specific reaction conditions and scale.[1][3]

Mandatory Visualization

References

Introduction to intermediates in antibody-drug conjugate payloads

An to Intermediates in Antibody-Drug Conjugate Payloads A Technical Guide for Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs, referred to as payloads.[][2][3][4] An ADC is a tripartite molecule comprising a mAb that selectively binds to antigens on tumor cells, a highly potent cytotoxic payload, and a chemical linker that connects them.[][5][][7] This design allows for the direct delivery of the cytotoxic agent to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity to healthy tissues.[][8]

The payload is the component responsible for inducing cell death once the ADC is internalized into the target cell.[9] The synthesis of these complex cytotoxic agents is often a significant bottleneck in ADC development, involving lengthy, multi-step processes.[10][11] To address this challenge, the use of advanced payload intermediates, or "core" compounds, has become a pivotal strategy. These intermediates are foundational chemical structures of the final payloads, which dramatically simplify the synthesis process. By starting with a pre-made core, researchers can shorten the synthetic route from 15-20 steps down to just three or four, significantly accelerating development timelines, reducing costs, and facilitating a more efficient path to clinical trials.[10]

This guide provides a technical overview of the primary classes of ADC payloads, the role of their core intermediates, and the experimental protocols essential for their development and characterization.

The General Mechanism of Action

The therapeutic action of an ADC follows a precise sequence. After administration, the ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[] This binding triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex.[][9] The complex is then trafficked to lysosomes, where the acidic environment or specific enzymes cleave the linker, releasing the active payload.[][7][9][12] The liberated payload then exerts its cytotoxic effect by interfering with critical cellular processes, such as disrupting microtubule assembly or causing DNA damage, ultimately leading to apoptosis.[][7]

References

- 2. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [bioprocessonline.com]

- 3. abzena.com [abzena.com]

- 4. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibody-Drug Conjugates (ADCs): an Advanced Therapeutic Modality in Precision Oncology — Drug Discovery and Biotech [drugdiscoveryandbiotech.com]

- 9. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]

- 10. pharmasalmanac.com [pharmasalmanac.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. iphasebiosci.com [iphasebiosci.com]

Unveiling a Key Building Block: A Technical Guide to Monomethyl Auristatin E Intermediate-14

For Immediate Release

This technical guide provides an in-depth analysis of Monomethyl Auristatin E (MMAE) intermediate-14, a critical component in the synthesis of the potent anti-cancer agent MMAE. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource on its chemical identity, synthesis, and role in the broader context of MMAE production.

Chemical Identity and Synonyms

Monomethyl auristatin E intermediate-14 is chemically known by its IUPAC name, (2R,3R)-2-(benzylamino)-3-methylpentanoic acid . This chiral compound plays a crucial role in establishing the correct stereochemistry of the final MMAE molecule, which is vital for its biological activity.

| Identifier | Value |

| IUPAC Name | (2R,3R)-2-(benzylamino)-3-methylpentanoic acid |

| Synonyms | N-(Phenylmethyl)-D-alloisoleucine, Benzyl-D-alloisoleucine, D-Alloisoleucine, N-(phenylmethyl)- |

| CAS Number | 1932791-56-4 |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.30 g/mol |

| SMILES | CC--INVALID-LINK----INVALID-LINK--NCC1=CC=CC=C1 |

Role in Monomethyl Auristatin E (MMAE) Synthesis

Monomethyl auristatin E (MMAE) is a synthetic, highly potent antineoplastic agent. Due to its extreme cytotoxicity, it is not used as a standalone drug but is instead conjugated to monoclonal antibodies to form antibody-drug conjugates (ADCs). These ADCs selectively target cancer cells, delivering the toxic MMAE payload directly to the tumor site.

The synthesis of MMAE is a complex, multi-step process. Intermediate-14, N-(Phenylmethyl)-D-alloisoleucine, serves as a precursor to one of the key amino acid fragments of the pentapeptide structure of MMAE. The benzyl group acts as a protecting group for the amine, which is later removed to allow for peptide bond formation. The specific stereochemistry of this intermediate is essential for the subsequent assembly of the dolaisoleucine unit within the MMAE molecule.

Experimental Protocols

While specific, detailed industrial synthesis protocols for MMAE and its intermediates are often proprietary, the following outlines a general laboratory-scale synthetic approach to N-protected amino acids like intermediate-14, based on established chemical principles.

Synthesis of N-(Phenylmethyl)-D-alloisoleucine (Intermediate-14)

Objective: To synthesize (2R,3R)-2-(benzylamino)-3-methylpentanoic acid from D-alloisoleucine.

Materials:

-

D-alloisoleucine

-

Benzaldehyde

-

Sodium borohydride (NaBH₄) or a similar reducing agent

-

Methanol or another suitable solvent

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reductive Amination:

-

Dissolve D-alloisoleucine in an aqueous solution of sodium hydroxide.

-

Add benzaldehyde to the solution and stir to form the Schiff base.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of sodium borohydride in methanol, maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Extraction:

-

Quench the reaction by carefully adding hydrochloric acid to neutralize the excess reducing agent and adjust the pH to acidic.

-

Wash the aqueous layer with diethyl ether to remove unreacted benzaldehyde and other organic impurities.

-

Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product.

-

-

Isolation and Purification:

-

Collect the precipitate by filtration and wash with cold water.

-

Dry the crude product under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(Phenylmethyl)-D-alloisoleucine.

-

Characterization:

-

The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its structure and purity.

Logical Synthesis Workflow

The following diagram illustrates a simplified, logical workflow for the synthesis of MMAE, highlighting the position of key fragments. Intermediate-14 is a precursor to the dolaisoleucine unit.

Caption: A simplified convergent synthesis workflow for MMAE.

This guide serves as a foundational resource for understanding the significance of this compound. Further research into patented and proprietary methods is recommended for a more comprehensive understanding of its industrial production.

Methodological & Application

Purifying the Precursors: Application Notes and Protocols for Monomethyl Auristatin E Intermediate-14

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of "Monomethyl auristatin E (MMAE) intermediate-14," a crucial component in the synthesis of the potent anti-cancer agent MMAE. Due to the proprietary nature of specific synthetic routes, the exact chemical structure of "intermediate-14" is not publicly disclosed. Therefore, this guide presents robust purification strategies applicable to a range of potential MMAE intermediates, which are typically hydrophobic, protected peptide fragments. The methodologies outlined are based on established principles for the purification of complex synthetic peptides and auristatin derivatives.

Introduction to MMAE and the Importance of Intermediate Purity

Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10 and a powerful antimitotic agent.[1] It is a key payload in several antibody-drug conjugates (ADCs) used in oncology.[2] The multi-step synthesis of MMAE involves the sequential coupling of unique amino acid derivatives, generating various intermediates.[2] The purity of these intermediates, including "intermediate-14," is paramount as impurities can lead to the formation of diastereomers and other side products that are difficult to remove in the final stages, potentially impacting the efficacy and safety of the final ADC.[3]

Common impurities encountered during MMAE synthesis include:

-

Diastereomers: Arising from racemization during peptide coupling steps.[3]

-

Deletion sequences: Resulting from incomplete coupling reactions.

-

Protecting group-related impurities: Generated during deprotection steps.

-

Reagent adducts: Modifications of the peptide by synthetic reagents.[3]

Purification Strategies for MMAE Intermediates

The choice of purification method for an MMAE intermediate depends on its specific physicochemical properties, such as polarity, solubility, and the nature of the protecting groups. The two primary strategies employed are chromatography and crystallization.

Chromatographic Purification

Chromatography is the most versatile and widely used technique for the purification of MMAE intermediates. Both normal-phase and reverse-phase chromatography can be effective.

-

Normal-Phase Chromatography (NPC): This technique is particularly useful for the purification of protected peptide fragments that have limited solubility in aqueous solutions.[4] A common stationary phase is silica gel, and the mobile phase is a mixture of non-polar and polar organic solvents.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the standard and highly effective method for purifying synthetic peptides like MMAE and its intermediates.[5] It separates molecules based on their hydrophobicity. C18 and C8 columns are commonly used stationary phases, with a gradient of an organic solvent (like acetonitrile) in water as the mobile phase.[6]

-

Hydrophobic Interaction Chromatography (HIC): HIC can be a useful alternative to RP-HPLC for peptides that may aggregate or have poor recovery in reverse-phase systems.[3]

Crystallization

Crystallization offers a cost-effective and scalable method for obtaining highly pure intermediates.[7] For peptide intermediates, achieving crystallization can be challenging due to their conformational flexibility.[8] However, for certain intermediates, it can be a highly effective purification step.

Experimental Protocols

Disclaimer: These protocols are generalized for MMAE intermediates. Optimization will be required based on the specific properties of "Monomethyl auristatin E intermediate-14."

Protocol 1: Normal-Phase Flash Chromatography

This protocol is suitable for the purification of protected, hydrophobic peptide intermediates.

Workflow for Normal-Phase Flash Chromatography:

Caption: Workflow for Normal-Phase Flash Chromatography Purification.

Materials and Reagents:

-

Crude "this compound"

-

Silica gel (200-300 mesh)[9]

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Flash chromatography system

Procedure:

-

Column Preparation: Pack a suitable size glass column with silica gel in DCM or use a pre-packed silica cartridge.

-

Sample Preparation: Dissolve the crude intermediate in a minimal volume of DCM.

-

Loading: Load the dissolved sample onto the top of the silica gel column.

-

Elution: Start the elution with 100% DCM and gradually increase the polarity by introducing methanol. A typical gradient could be from 0% to 10% methanol in DCM.[4] A patent for MMAE purification suggests a toluene:methanol elution system, which can also be explored.[9]

-

Fraction Collection: Collect fractions based on the UV detector response (if available) or in regular volumes.

-

Analysis: Analyze the collected fractions using TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified intermediate.

Quantitative Data Summary (Illustrative):

| Parameter | Value |

| Starting Material Purity (Crude) | ~75% (by HPLC) |

| Stationary Phase | Silica Gel (200-300 mesh) |

| Mobile Phase Gradient | 0-10% Methanol in Dichloromethane |

| Typical Yield | 60-80% |

| Final Purity (by HPLC) | >95% |

Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)

This is the most common and effective method for purifying MMAE and its intermediates.[5]

Workflow for Preparative RP-HPLC:

Caption: Workflow for Preparative Reverse-Phase HPLC Purification.

Materials and Reagents:

-

Crude "this compound"

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for sample dissolution

-

Preparative RP-HPLC system with a C18 column

Procedure:

-

Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).

-

Sample Preparation: Dissolve the crude intermediate in a minimal amount of a suitable solvent. For hydrophobic peptides, DMF or DMSO might be necessary.[10]

-

Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Injection and Elution: Inject the sample and run a linear gradient to increase the concentration of Mobile Phase B. The gradient will depend on the hydrophobicity of the intermediate. A typical gradient could be from 5% to 95% B over 30-60 minutes.

-

Fraction Collection: Collect fractions corresponding to the main product peak as detected by UV absorbance (typically at 220 nm and 280 nm).

-

Analysis: Analyze the collected fractions for purity using analytical HPLC-MS.

-

Isolation: Pool the pure fractions and lyophilize to remove the solvents and obtain the purified intermediate as a fluffy solid.

Quantitative Data Summary (Illustrative):

| Parameter | Value |

| Starting Material Purity (Crude) | ~75% (by HPLC) |

| Stationary Phase | C18 Silica, 5-10 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Typical Yield | 50-70% |

| Final Purity (by HPLC) | >98% |

Protocol 3: Crystallization

Crystallization is a powerful technique for achieving high purity on a large scale.

Logical Flow for Crystallization:

Caption: Logical flow for the purification of an intermediate by crystallization.

Materials and Reagents:

-

Purified (by chromatography) or crude "this compound"

-

A range of organic solvents for solubility screening (e.g., ethyl acetate, isopropyl acetate, acetonitrile, ethanol, heptane)

-

Anti-solvents (a solvent in which the intermediate is poorly soluble)

Procedure:

-

Solvent Screening: Perform small-scale solubility tests to identify a suitable solvent or solvent system where the intermediate has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Dissolution: Dissolve the intermediate in the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.

-

Crystallization: Slowly cool the solution to allow for the formation of well-defined crystals. Seeding with a small crystal from a previous batch can sometimes facilitate crystallization. The addition of an anti-solvent can also induce crystallization.

-

Isolation: Collect the crystals by filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Quantitative Data Summary (Illustrative):

| Parameter | Value |

| Starting Material Purity | >95% (post-chromatography) |

| Crystallization Solvent System | e.g., Isopropyl acetate/Heptane |

| Typical Yield | 80-95% |

| Final Purity (by HPLC) | >99.5% |

Conclusion

The purification of "this compound" is a critical step in the overall synthesis of MMAE. While the exact structure of this intermediate is not publicly available, the general principles of purifying protected, hydrophobic peptides can be successfully applied. A combination of chromatographic techniques, particularly RP-HPLC, followed by crystallization, is a robust strategy to achieve the high purity required for the successful synthesis of this important ADC payload. The protocols and data presented here provide a strong foundation for developing a specific and optimized purification process for "this compound" and other related intermediates in the synthesis of auristatins.

References

- 1. Monomethylauristatin E | C39H67N5O7 | CID 11542188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Hydrophobic interaction chromatography of peptides as an alternative to reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. waters.com [waters.com]

- 6. polypeptide.com [polypeptide.com]

- 7. biocompare.com [biocompare.com]

- 8. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]

- 9. nestgrp.com [nestgrp.com]

- 10. US7964566B2 - Monomethylvaline compounds capable of conjugation to ligands - Google Patents [patents.google.com]

Application Notes and Protocols for the Characterization of Monomethyl Auristatin E Intermediate-14

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of Monomethyl auristatin E (MMAE) intermediate-14, a key building block in the synthesis of the potent anti-cancer agent MMAE. Accurate characterization of this intermediate is crucial for ensuring the quality, purity, and consistency of the final active pharmaceutical ingredient (API). The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to be readily implemented in a laboratory setting.

Chemical Identity of MMAE Intermediate-14

-

Chemical Name: (2S,3S)-3-((S)-sec-butyl)-2-(benzylamino)succinic acid

-

CAS Number: 1932791-56-4

-

Molecular Formula: C₁₃H₁₉NO₂

-

Molecular Weight: 221.29 g/mol

-

SMILES: CC--INVALID-LINK----INVALID-LINK--NCC1=CC=CC=C1

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of Monomethyl auristatin E intermediate-14 and quantify any process-related impurities.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

Experimental Protocol:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | A linear gradient from 20% to 80% Mobile Phase B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve approximately 1 mg of the intermediate in 1 mL of a 1:1 mixture of Mobile Phase A and B. |

Data Presentation:

| Parameter | Specification |

| Purity (by HPLC area %) | ≥ 98.0% |

| Largest Single Impurity | ≤ 0.5% |

| Total Impurities | ≤ 1.5% |

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of this compound.

Instrumentation: An LC-MS system with an electrospray ionization (ESI) source is recommended.

Experimental Protocol:

| Parameter | Condition |

| LC System | Utilize the same HPLC conditions as described in the purity determination method. |

| Mass Spectrometer | Electrospray Ionization (ESI) in positive ion mode. |

| Mass Range | m/z 100-500 |

| Sample Preparation | Dilute the sample prepared for HPLC analysis with the initial mobile phase to a concentration of approximately 0.1 mg/mL. |

Data Presentation:

| Parameter | Expected Value |

| Theoretical Monoisotopic Mass | 221.1416 g/mol |

| Expected [M+H]⁺ ion | m/z 222.1489 |

| Expected [M+Na]⁺ ion | m/z 244.1308 |

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and stereochemistry of this compound.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Experimental Protocol:

| Parameter | Condition |

| Solvent | Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |

| Sample Concentration | 5-10 mg of the intermediate in approximately 0.7 mL of deuterated solvent. |

| Internal Standard | Tetramethylsilane (TMS) at 0.00 ppm. |

| Experiments | ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments should be performed for full structural assignment. |

Data Presentation: The acquired NMR data should be processed and the chemical shifts (δ), coupling constants (J), and correlations should be compared against the expected structure of this compound.

Visualizations

MMAE Synthesis Workflow

Application Notes and Protocols: Synthesis of Monomethyl Auristatin E (MMAE) and its Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent integral to the development of antibody-drug conjugates (ADCs).[1][2] Its synthesis is a complex, multi-step process involving the sequential coupling of several key intermediates. This document provides an overview of the general synthetic pathway of MMAE and detailed protocols for the coupling of its constituent fragments. While the specific intermediate "Monomethyl auristatin E intermediate-14" is commercially available as a reagent for MMAE synthesis, its detailed chemical structure and specific reaction protocols are not publicly available in scientific literature or patents.[3] Therefore, this document will focus on the well-established synthetic routes and intermediates in MMAE synthesis.

Introduction to Monomethyl Auristatin E (MMAE)

MMAE is a synthetic analogue of the natural product dolastatin 10.[1] It is a potent antimitotic agent that functions by inhibiting tubulin polymerization, a critical process for cell division.[2][4] Due to its high cytotoxicity, MMAE is not used as a standalone drug but is instead conjugated to monoclonal antibodies (mAbs) to form ADCs.[1][2] These ADCs selectively target cancer cells, delivering the potent MMAE payload directly to the tumor site, thereby minimizing systemic toxicity.[1][2]

The structure of MMAE is a pentapeptide-like molecule composed of four amino acid units: N-methyl-L-valine, L-valine, dolaisoleucine, and dolaproine, capped with a C-terminal norephedrine derivative.[1]

General Synthesis Pathway of MMAE

The total synthesis of MMAE is a convergent process where different fragments of the molecule are synthesized separately and then coupled together. The general workflow involves the preparation of key amino acid and peptide intermediates, followed by their sequential coupling to assemble the final pentapeptide backbone.

A generalized workflow for the synthesis of MMAE is depicted below. This pathway highlights the sequential coupling of the constituent amino acid units.

Experimental Protocols for Key Coupling Reactions

The following are generalized protocols for the peptide coupling steps commonly employed in the synthesis of MMAE and its intermediates. These protocols are based on established synthetic routes and should be performed by trained personnel in a well-ventilated fume hood.

General Peptide Coupling Protocol

This protocol describes a standard method for forming the amide bond between two peptide fragments.

Materials:

-

N-terminally protected peptide/amino acid (1.0 eq)

-

C-terminally protected peptide/amino acid with a free amine (1.0 eq)

-

Coupling agent (e.g., HATU, HBTU) (1.1 eq)

-

Base (e.g., DIPEA, NMM) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., DMF, NMP)

Procedure:

-

Dissolve the N-terminally protected peptide/amino acid and the coupling agent in the anhydrous solvent.

-

Add the base to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve the C-terminally protected peptide/amino acid with the free amine in the anhydrous solvent.

-

Slowly add the solution from step 3 to the activated acid solution from step 2.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

The logical flow of a typical peptide coupling reaction is illustrated in the diagram below.

Deprotection of Protecting Groups

Protecting groups are used throughout the synthesis to prevent unwanted side reactions. The removal of these groups is a critical step.

Protocol for Boc Deprotection:

-

Dissolve the Boc-protected peptide in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Evaporate the solvent under reduced pressure to obtain the HCl or TFA salt of the deprotected peptide.

Quantitative Data

The yield and purity of each coupling and deprotection step are critical for the overall success of the MMAE synthesis. While specific data for reactions involving "this compound" is unavailable, the following table provides representative data for typical peptide coupling reactions in MMAE synthesis based on literature.

| Reaction Step | Coupling Reagent | Solvent | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) |

| Boc-Val-OH + H-Dil-OMe | HATU/DIPEA | DMF | 4 | 85-95 | >95 |

| Boc-Dap(Boc)-OH + H-Val-Dil-OMe | HBTU/DIPEA | DMF | 6 | 80-90 | >95 |

| Boc-MeVal-OH + H-Dap(Boc)-Val-Dil-OMe | COMU/DIPEA | NMP | 8 | 75-85 | >95 |

| Boc-Deprotection | 4M HCl/Dioxane | - | 1 | >95 | - |

Signaling Pathway of MMAE

While the synthesis of MMAE is a chemical process, its biological mechanism of action is crucial for its application in ADCs. MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Conclusion

The synthesis of Monomethyl auristatin E is a challenging but well-documented process that is crucial for the development of next-generation cancer therapies. While the specific details regarding "this compound" remain proprietary, the general principles and protocols outlined in this document provide a solid foundation for researchers in the field. Further investigation into commercially available intermediates and their specific reaction conditions is recommended for the practical synthesis of MMAE.

References

Scalable Synthesis of Monomethyl Auristatin E (MMAE) Intermediate-14 for Antibody-Drug Conjugate (ADC) Production

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl auristatin E (MMAE) is a potent antimitotic agent and a critical payload component in numerous antibody-drug conjugates (ADCs). The scalable and efficient synthesis of its key intermediates is paramount for the large-scale production of ADCs. This document provides detailed application notes and protocols for the scalable synthesis of "Monomethyl auristatin E intermediate-14," identified as N-benzyl-D-alloisoleucine (CAS 1932791-56-4) . This intermediate serves as a crucial building block for the dolaisoleucine (Dil) moiety within the pentapeptide structure of MMAE. The protocols outlined herein focus on scalable methodologies, providing quantitative data and detailed experimental procedures to facilitate technology transfer to process development and manufacturing settings.

Introduction

The chemical synthesis of MMAE is a complex, multi-step process that relies on the strategic assembly of unique amino acid fragments. "this compound" (N-benzyl-D-alloisoleucine) is a protected, non-natural amino acid that is incorporated into the MMAE backbone. Its stereochemistry and protecting group strategy are critical for the successful synthesis of the final active pharmaceutical ingredient (API).

This document details a robust and scalable synthetic route to N-benzyl-D-alloisoleucine, followed by its activation and coupling to the adjacent peptide fragment in the convergent synthesis of MMAE.

Synthesis of N-benzyl-D-alloisoleucine (Intermediate-14)

The preferred scalable method for the synthesis of N-benzyl-D-alloisoleucine is a two-step process commencing with the commercially available L-isoleucine. The key steps involve the epimerization of L-isoleucine to a mixture of L-isoleucine and D-alloisoleucine, followed by separation and subsequent N-benzylation via reductive amination.

Step 1: Epimerization and Separation of D-alloisoleucine

A scalable method for obtaining D-alloisoleucine involves the epimerization of L-isoleucine in the presence of a strong base, followed by fractional crystallization to isolate the desired D-alloisoleucine.

Experimental Protocol:

-

Epimerization: To a solution of L-isoleucine in a suitable high-boiling solvent (e.g., ethylene glycol), add a catalytic amount of a strong base (e.g., sodium methoxide). Heat the mixture to reflux for an extended period (e.g., 24-48 hours) to achieve equilibrium between the stereoisomers.

-

Neutralization and Concentration: After cooling, neutralize the reaction mixture with an acid (e.g., hydrochloric acid) and concentrate under reduced pressure to remove the solvent.

-

Fractional Crystallization: The resulting solid mixture of L-isoleucine and D-alloisoleucine is subjected to fractional crystallization from a suitable solvent system (e.g., water/ethanol). The less soluble D-alloisoleucine will precipitate preferentially. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

Quantitative Data:

| Parameter | Value |

| Starting Material | L-isoleucine |

| Key Reagents | Sodium methoxide, Hydrochloric acid |

| Solvent | Ethylene glycol, Water/Ethanol |

| Reaction Time | 24 - 48 hours |

| Yield | 30 - 40% (of D-alloisoleucine) |

| Purity (diastereomeric excess) | >98% |

Step 2: N-benzylation of D-alloisoleucine via Reductive Amination

Reductive amination is a highly efficient and scalable method for the N-alkylation of amino acids.

Experimental Protocol:

-

Imine Formation: Dissolve D-alloisoleucine in an aqueous basic solution (e.g., sodium hydroxide solution). Add benzaldehyde and stir vigorously at room temperature to form the corresponding Schiff base (imine).

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10 °C.

-

Work-up and Isolation: After the reaction is complete, acidify the mixture with hydrochloric acid to pH ~6. The product, N-benzyl-D-alloisoleucine, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Quantitative Data:

| Parameter | Value |

| Starting Material | D-alloisoleucine |

| Key Reagents | Benzaldehyde, Sodium borohydride |

| Solvent | Water, Sodium hydroxide solution |

| Reaction Time | 4 - 6 hours |

| Yield | >85% |

| Purity | >99% (by HPLC) |

Incorporation of Intermediate-14 into the MMAE Synthesis

N-benzyl-D-alloisoleucine (Intermediate-14) is a precursor to the dolaisoleucine (Dil) unit. For incorporation into the peptide chain, the N-benzyl group can be cleaved, and the nitrogen can be protected with a more suitable protecting group for peptide synthesis (e.g., Boc or Fmoc), or it can be used directly in certain coupling strategies. A common approach involves the coupling of an N-terminally protected dipeptide (e.g., Boc-Val-OH) with the methyl ester of dolaisoleucine. The following protocol outlines the general steps.

Experimental Protocol:

-

Esterification of N-benzyl-D-alloisoleucine: Convert N-benzyl-D-alloisoleucine to its methyl ester by reacting with methanol in the presence of a catalyst such as thionyl chloride or by using methyl iodide and a base.

-

Peptide Coupling:

-

Activate the carboxylic acid of an N-protected amino acid (e.g., Boc-Val-OH) using a suitable coupling agent (e.g., HATU, HOBt/EDC).

-

Add the N-benzyl-D-alloisoleucine methyl ester to the activated amino acid in the presence of a non-nucleophilic base (e.g., DIEA).

-

Allow the reaction to proceed to completion, monitored by TLC or HPLC.

-

-

Purification: The resulting dipeptide is purified by column chromatography.

Quantitative Data for Peptide Coupling:

| Parameter | Value |

| Starting Materials | N-benzyl-D-alloisoleucine methyl ester, Boc-Val-OH |

| Coupling Reagents | HATU, DIEA |

| Solvent | DMF or DCM |

| Reaction Time | 12 - 16 hours |

| Yield | 70 - 85% |

| Purity | >95% |

Visualizations

Caption: Workflow for the scalable synthesis of Intermediate-14.

Caption: Coupling of Intermediate-14 to form a dipeptide fragment of MMAE.

Conclusion

The protocols described provide a scalable and efficient pathway for the synthesis of "this compound" (N-benzyl-D-alloisoleucine) and its subsequent incorporation into the MMAE framework. These methods are designed to be robust and reproducible, making them suitable for the large-scale production required for the manufacturing of antibody-drug conjugates. The use of readily available starting materials and well-established chemical transformations ensures the economic viability and practical applicability of this synthetic strategy in a drug development and manufacturing environment.

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Monomethyl Auristatin E Intermediate-14

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent that functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] Due to its cytotoxicity, MMAE is a critical payload component in the development of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs) for targeted cancer therapy.[2][3][4] The targeted delivery of MMAE via a monoclonal antibody or a tumor-targeting peptide minimizes systemic toxicity while maximizing efficacy at the tumor site.[4]

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the efficient and controlled synthesis of peptides, making it an ideal method for the preparation of PDCs.[2][5] This document provides detailed application notes and protocols for the use of Monomethyl Auristatin E Intermediate-14 (MMAE-Int14) in Fmoc-based solid-phase peptide synthesis. For the purposes of these protocols, MMAE-Int14 is defined as a C-terminally activated, Fmoc-protected MMAE precursor designed for direct incorporation into a growing peptide chain on a solid support.

Applications

-

Peptide-Drug Conjugate (PDC) Development: Incorporation of MMAE-Int14 into peptides that target tumor-specific receptors.

-

Cancer Research: Synthesis of targeted cytotoxic agents for studying cancer biology and therapeutic efficacy.

-

Drug Discovery: Creation of novel PDCs with modified peptide sequences, linkers, or targeting moieties to improve pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Recommended Grade/Supplier |